Methyl 5-bromo-2-(morpholinomethyl)benzoate
Overview
Description
Methyl 5-bromo-2-(morpholinomethyl)benzoate: is an organic compound with the molecular formula C13H16BrNO3 . It is a derivative of benzoic acid, where the benzoate group is substituted with a bromine atom at the 5-position and a morpholinomethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-(morpholinomethyl)benzoate typically involves the following steps:
Bromination: The starting material, methyl benzoate, undergoes bromination to introduce a bromine atom at the 5-position.
Formylation: The brominated product is then subjected to formylation to introduce a formyl group at the 2-position.
Morpholinomethylation: The formylated product is reacted with morpholine to introduce the morpholinomethyl group at the 2-position.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 5-bromo-2-(morpholinomethyl)benzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the morpholinomethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can yield products with oxidized morpholinomethyl groups.
Hydrolysis Products: Hydrolysis results in the formation of 5-bromo-2-(morpholinomethyl)benzoic acid.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Methyl 5-bromo-2-(morpholinomethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.
Industry:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(morpholinomethyl)benzoate involves its interaction with specific molecular targets. The bromine atom and morpholinomethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methyl 5-bromo-2-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a morpholinomethyl group.
Methyl 2-bromo-5-methoxybenzoate: Differing in the position of the bromine atom and the presence of a methoxy group.
Uniqueness: Methyl 5-bromo-2-(morpholinomethyl)benzoate is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 5-bromo-2-(morpholin-4-ylmethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-17-13(16)12-8-11(14)3-2-10(12)9-15-4-6-18-7-5-15/h2-3,8H,4-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYZMWUKKMRQNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)CN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661012 | |
Record name | Methyl 5-bromo-2-[(morpholin-4-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131587-90-0 | |
Record name | Methyl 5-bromo-2-[(morpholin-4-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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